molecular formula C41H67N13O16S2 B12296623 2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid

2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid

Cat. No.: B12296623
M. Wt: 1062.2 g/mol
InChI Key: KSPOFDOFSFGNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Transdermal peptides are short chains of amino acids designed to penetrate the skin barrier and deliver therapeutic agents directly into the bloodstream. These peptides have gained significant attention due to their potential to improve drug delivery systems, offering a non-invasive and efficient alternative to traditional methods such as oral or injectable routes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Transdermal peptides are typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. This process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of transdermal peptides involves scaling up the SPPS process. This includes the use of automated peptide synthesizers, which can handle large volumes of reagents and resins. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Transdermal peptides can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered stability, solubility, or biological activity. For example, oxidation of methionine can lead to methionine sulfoxide, which may affect the peptide’s function .

Scientific Research Applications

Transdermal peptides have a wide range of scientific research applications:

Mechanism of Action

Transdermal peptides exert their effects by penetrating the stratum corneum, the outermost layer of the skin, and reaching the deeper layers where they can enter the bloodstream. This process is facilitated by their small size and the presence of specific sequences that enhance their permeability. Once in the bloodstream, these peptides can interact with their molecular targets, such as receptors or enzymes, to exert their therapeutic effects .

Comparison with Similar Compounds

Transdermal peptides can be compared with other delivery systems such as:

    Cell-penetrating peptides (CPPs): These peptides also facilitate the delivery of therapeutic agents across cellular membranes but are not specifically designed for transdermal delivery.

    Microneedles: These are used to create microchannels in the skin to enhance drug delivery but involve a more invasive approach compared to transdermal peptides.

    Chemical penetration enhancers: These compounds increase skin permeability but may cause irritation or damage to the skin

Similar Compounds

Transdermal peptides offer a unique combination of non-invasiveness and efficiency, making them a promising tool in various fields of research and medicine.

Properties

Molecular Formula

C41H67N13O16S2

Molecular Weight

1062.2 g/mol

IUPAC Name

2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28λ4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid

InChI

InChI=1S/C41H67N13O16S2/c1-21(43)33(61)47-24-8-3-2-7-23(34(62)45-15-32(59)60)48-37(65)26(13-22-14-44-20-46-22)50-35(63)25(9-4-5-11-42)49-40(68)30(19-58)71-72(70)31-10-6-12-54(31)41(69)29(18-57)53-39(67)28(17-56)52-38(66)27(16-55)51-36(24)64/h14,20-21,23-31,55-58H,2-13,15-19,42-43H2,1H3,(H,44,46)(H,45,62)(H,47,61)(H,48,65)(H,49,68)(H,50,63)(H,51,64)(H,52,66)(H,53,67)(H,59,60)

InChI Key

KSPOFDOFSFGNSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(SS(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N

Origin of Product

United States

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